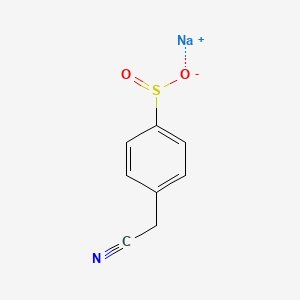
Sodium 4-(cyanomethyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(cyanomethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S and a molecular weight of 203.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-(cyanomethyl)benzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding sulfonyl chloride with sodium cyanide under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonylation processes. These processes utilize advanced reactors and continuous flow systems to maintain optimal reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(cyanomethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 4-(cyanomethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-(cyanomethyl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the cyanomethyl group.
Sodium toluenesulfinate: Contains a methyl group instead of a cyanomethyl group.
Sodium methanesulfinate: A simpler structure with a single carbon atom attached to the sulfonate group.
Uniqueness
Sodium 4-(cyanomethyl)benzene-1-sulfinate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry for creating complex molecules .
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-(cyanomethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-6-5-7-1-3-8(4-2-7)12(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
LKPSCXKHGYTZRW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CC#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















